
1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known as PHEN, is a chemical compound with potential applications in scientific research. PHEN is a urea derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidine derivatives, such as the compound , have been studied for their anti-inflammatory properties. They are known to inhibit various inflammatory pathways, which can be beneficial in treating conditions like arthritis and other chronic inflammatory diseases .
Anticancer Activity
Compounds with a pyrimidine base have shown promise in anticancer research. They can interfere with the replication of cancer cells, induce apoptosis, and act as inhibitors of cancer cell proliferation. This makes them valuable in the development of new chemotherapy agents .
Antimicrobial Properties
The pyrimidine moiety is a common feature in many antimicrobial agents. Research has indicated that pyrimidine-based compounds can be effective against a range of bacterial and fungal pathogens, making them potential candidates for new antibiotic drugs .
Antiviral Agents
Pyrimidine derivatives are also explored for their antiviral capabilities. They can act as inhibitors of viral enzymes or interfere with viral DNA synthesis, which is crucial in the treatment of viral infections, including HIV and hepatitis .
Neurological Disorders
There is evidence that pyrimidine compounds can have therapeutic effects on neurological disorders. They may modulate neurotransmitter systems or protect neural tissues from damage, which can be applied in treating diseases like Alzheimer’s and Parkinson’s .
Diabetes Mellitus Treatment
Pyrimidine derivatives have been implicated in the regulation of blood sugar levels. Their role in insulin signaling pathways could be harnessed to develop new treatments for diabetes mellitus, improving glucose homeostasis and insulin sensitivity .
Chronic Pain Management
Due to their potential anti-inflammatory and analgesic properties, pyrimidine-based compounds are being researched for chronic pain management. They could offer new avenues for pain relief without the side effects associated with traditional painkillers .
Immunomodulatory Effects
Pyrimidine derivatives can influence the immune system, which is beneficial in autoimmune diseases and in enhancing the efficacy of vaccines. They can modulate immune responses, potentially leading to treatments that correct immune dysregulation .
Eigenschaften
IUPAC Name |
1-(2-phenoxyethyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-18(23-11-14-26-15-5-2-1-3-6-15)22-10-13-24-12-9-21-17(24)16-19-7-4-8-20-16/h1-9,12H,10-11,13-14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZHYZQPLGJNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

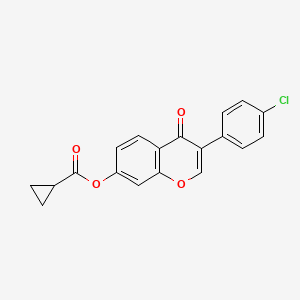
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2607785.png)
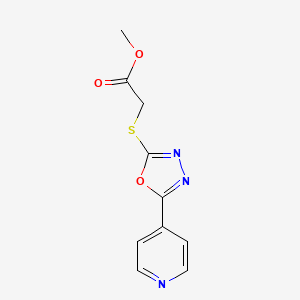

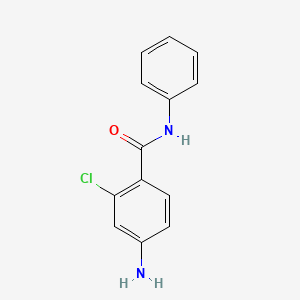
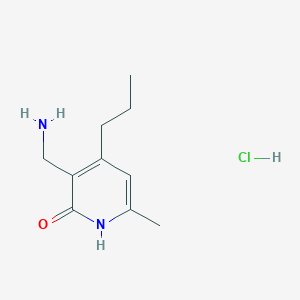
![6-Tert-butyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2607791.png)
![(3,3-Difluorocyclobutyl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607793.png)

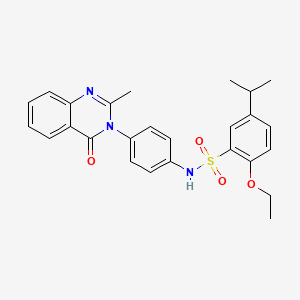
![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607799.png)
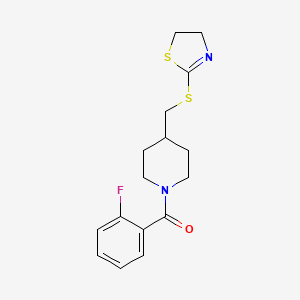
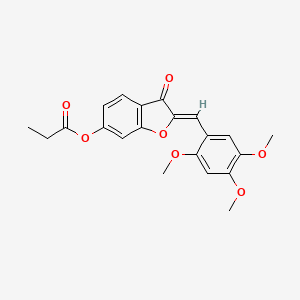
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)